3-Hexanone, 6-bromo-

Übersicht

Beschreibung

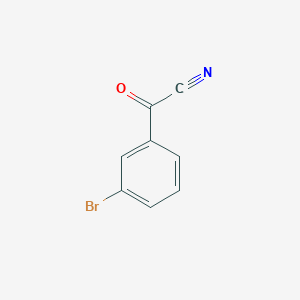

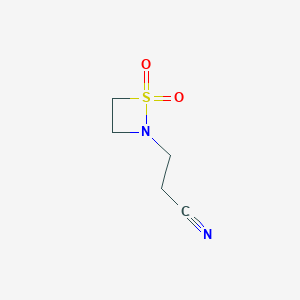

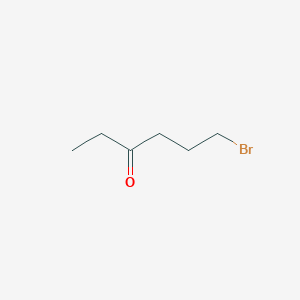

The compound "3-Hexanone, 6-bromo-" is a brominated ketone that is of interest in various chemical research areas. It is a derivative of hexanone where a bromine atom is substituted at the sixth position. This compound is relevant in the synthesis of various organic molecules and can be involved in multiple chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the carbonyl group, which is a key functional group in organic chemistry .

Synthesis Analysis

The synthesis of "3-Hexanone, 6-bromo-" involves multiple steps, including cyclization, splitting, and bromination reactions. Starting materials such as 1,3-propyl bromide and ethyl acetoacetate are used in the synthesis process. The final product, 6-Bromo-2-hexanone, has been reported to have a content purity of 95% with a recovery rate of 81.5% as determined by gas chromatography .

Molecular Structure Analysis

While the specific molecular structure analysis of "3-Hexanone, 6-bromo-" is not detailed in the provided papers, the structure of similar brominated compounds has been studied. For instance, the crystal and molecular structure of 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate has been determined, showing a five-membered ring nearly planar with a nitrogen atom and a three-membered ring forming an equilateral triangle . These structural analyses are crucial for understanding the reactivity and physical properties of brominated cyclic compounds.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. For example, 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane has been used as a thermal precursor for the formation of 1,2-cyclohexadiene, which further decomposes at high temperatures . Additionally, 1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane undergoes halogen metal exchange followed by competing 1,n-elimination reactions, leading to the formation of different intermediates and products depending on the temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be significantly altered by the substitution of hydrogen atoms with bromine. For instance, the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines has been shown to affect the compound's properties, including UV-Vis absorption spectra, photochromic, and photomagnetic properties . These properties are essential for the potential application of brominated compounds in materials science and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

6-Bromo-3-hexanone serves as an important intermediate in organic synthesis. Dou Xue-jie (2006) demonstrated its synthesis through a series of reactions involving cyclization, splitting, and bromination, using 1,3-propyl bromide and ethyl acetoacetate as raw materials, achieving a 95% content purity and 81.5% recovery rate Dou Xue-jie, 2006. Additionally, the compound has been studied for its role in catalysis. A study by Q. Fei (2007) compared different catalysts for the mono-bromination of 6-bromo-1-hexanol from 1,6-hexanediol, finding the iodine catalytic method to be particularly efficient due to its mild reaction conditions and environmental friendliness Q. Fei, 2007.

Surface Chemistry and Reactions

The reactivity of 6-bromo-1-hexene, a closely related compound, on metal alloy surfaces was explored by Hong-Qing He et al. (2000), who found that its reactions on a Cu3Pt(111) surface exhibited remarkable chemistry, including dehydrocyclization, decomposition, and hydrogenation, within specific coverage ranges Hong-Qing He et al., 2000. This study provides insight into the surface chemistry and kinetics of coverage-dependent reactions, which could be relevant for understanding the behavior of 6-Bromo-3-hexanone in similar contexts.

Environmental and Material Science

In the environmental and material science domain, Leah Chibwe et al. (2019) discussed the characterization of bromo-chloro alkenes, which share some chemical similarities with 6-Bromo-3-hexanone. Their study highlighted the environmental behavior and persistence of such compounds, suggesting potential implications for 6-Bromo-3-hexanone as well Leah Chibwe et al., 2019.

Chemical Engineering

In the field of chemical engineering, the hydrogenation of carbon-carbon double bonds in a microfluidic reactor using noble nanoparticles was studied by R. Lin et al. (2012), using 6-bromo-1-hexene conversion to 1-bromo-hexane as a model reaction. This research demonstrated the enhanced catalytic activity and turnover frequencies in microfluidic reactors, offering insights into process optimization that could be applicable to compounds like 6-Bromo-3-hexanone R. Lin et al., 2012.

Safety And Hazards

The safety data sheet for 3-Hexanone indicates that it is a highly flammable liquid and vapor . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment while handling it .

Eigenschaften

IUPAC Name |

6-bromohexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRZHUJVIDUZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473067 | |

| Record name | 3-Hexanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromohexan-3-one | |

CAS RN |

20434-22-4 | |

| Record name | 3-Hexanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)